N-[1,2-bis(3-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide
Description
N-[1,2-bis(3-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a hydroxyethyl group, and two fluorophenyl groups
Properties
IUPAC Name |
N-[1,2-bis(3-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O2/c22-17-6-1-4-15(12-17)13-20(16-5-2-7-18(23)14-16)24-21(27)25-10-3-8-19(25)9-11-26/h1-2,4-7,12,14,19-20,26H,3,8-11,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBYTFBDWHUSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC(CC2=CC(=CC=C2)F)C3=CC(=CC=C3)F)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-bis(3-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorophenyl Groups: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds.
Addition of the Hydroxyethyl Group: This can be done through a nucleophilic substitution reaction, where a hydroxyethyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1,2-bis(3-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂) and catalysts (e.g., FeCl₃) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups to the fluorophenyl rings.
Scientific Research Applications
N-[1,2-bis(3-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic uses.
Mechanism of Action
The mechanism by which N-[1,2-bis(3-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl groups can enhance binding affinity through halogen bonding, while the pyrrolidine ring can interact with hydrophobic pockets in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1,2-bis(4-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide
- N-[1,2-bis(3-chlorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide
Uniqueness
N-[1,2-bis(3-fluorophenyl)ethyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
